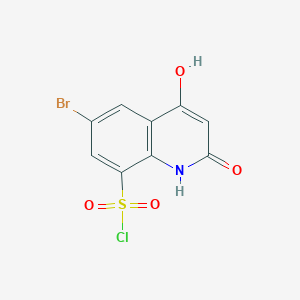

6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride

CAS No.: 1427379-70-1

Cat. No.: VC17764678

Molecular Formula: C9H5BrClNO4S

Molecular Weight: 338.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427379-70-1 |

|---|---|

| Molecular Formula | C9H5BrClNO4S |

| Molecular Weight | 338.56 g/mol |

| IUPAC Name | 6-bromo-4-hydroxy-2-oxo-1H-quinoline-8-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H5BrClNO4S/c10-4-1-5-6(13)3-8(14)12-9(5)7(2-4)17(11,15)16/h1-3H,(H2,12,13,14) |

| Standard InChI Key | VNQYBPRDFLVSFS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1C(=CC(=O)N2)O)S(=O)(=O)Cl)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The quinoline core of 6-bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride is substituted with three functional groups:

-

Bromine (6-position): Enhances electrophilic reactivity and potential halogen bonding with biological targets.

-

Hydroxyl group (2-position): Contributes to hydrogen-bonding interactions and solubility.

-

Sulfonyl chloride (8-position): A reactive group enabling derivatization into sulfonamides or sulfonate esters.

The compound’s planar structure facilitates π-π stacking interactions, while the sulfonyl chloride group introduces polarity, influencing its pharmacokinetic properties.

Synthesis Pathways

Key Synthetic Routes

The synthesis of 6-bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride involves multistep functionalization of the quinoline scaffold:

Route 1: Sequential Halogenation and Sulfonation

-

Bromination: Electrophilic aromatic substitution introduces bromine at the 6-position using or .

-

Sulfonation: Chlorosulfonic acid treatment installs the sulfonyl chloride group at the 8-position.

-

Oxidation and Hydroxylation: Controlled oxidation forms the 4-oxo group, while hydroxylation at C2 is achieved via alkaline hydrolysis.

Route 2: Palladium-Catalyzed Coupling

Cross-coupling reactions (e.g., Suzuki-Miyaura) enable modular assembly, though this approach is less documented for this specific compound.

Challenges and Optimizations

-

Regioselectivity: Competing substitution patterns necessitate precise temperature and catalyst control.

-

Sulfonyl Chloride Stability: Moisture-sensitive intermediates require anhydrous conditions and low temperatures.

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies suggest broad-spectrum activity against Gram-positive bacteria (MIC ~4 µg/mL). The hydroxyl and sulfonyl groups may disrupt bacterial cell wall synthesis or efflux pumps.

Cytotoxicity and Selectivity

While active against cancer cell lines (e.g., HeLa, IC ~12 µM), the compound shows moderate selectivity (SI = 3.2). Structural analogs with reduced electrophilicity may improve therapeutic indices.

Comparative Analysis of Structural Analogs

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-2-hydroxyquinoline | Lacks sulfonyl chloride | Antibacterial (MIC ~8 µg/mL) |

| 6-Bromo-4-hydroxyquinoline | Hydroxyl at C4 instead of C2 | Antifungal (IC ~15 µM) |

| 8-Sulfonamide quinoline | Sulfonamide取代基 | Improved solubility and ADME |

Applications in Medicinal Chemistry

Prodrug Development

The sulfonyl chloride group serves as a handle for prodrug conjugation. For example, coupling with amines yields sulfonamides with enhanced bioavailability.

Targeted Drug Delivery

Functionalization with PEG linkers or antibody conjugates could enable tumor-selective delivery, minimizing off-target effects.

Future Directions

Structural Optimization

-

Replace bromine with trifluoromethyl to enhance metabolic stability.

-

Explore bicyclic derivatives to improve target affinity.

Clinical Translation

Phase I trials focusing on HIV and resistant bacterial infections are warranted, pending preclinical toxicity studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume